
4-Acetamidobutanoic acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidobutanoic acid-d3, also known as N-acetyl GABA-d3, is a deuterated analog of 4-Acetamidobutanoic acid. This compound is a derivative of gamma-aminobutyric acid (GABA), which is a significant neurotransmitter in the central nervous system. The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidobutanoic acid-d3 typically involves the deuteration of 4-Acetamidobutanoic acidThis can be achieved through various chemical reactions, often involving deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamidobutanoic acid-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .
Aplicaciones Científicas De Investigación
4-Acetamidobutanoic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and experiments.
Biology: Employed in studies related to neurotransmitter functions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical research.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 4-Acetamidobutanoic acid-d3 involves its interaction with GABA receptors in the central nervous system. As a derivative of GABA, it mimics the effects of this neurotransmitter, potentially modulating neuronal activity and exhibiting antioxidant and antibacterial properties. The molecular targets include GABA receptors, and the pathways involved are related to neurotransmission and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidobutanoic acid: The non-deuterated analog, which shares similar properties but lacks the enhanced stability provided by deuteration.
Gamma-aminobutyric acid (GABA): The parent compound, which is a primary neurotransmitter in the central nervous system.
N-acetyl GABA: Another derivative of GABA, similar in structure and function to 4-Acetamidobutanoic acid
Uniqueness
4-Acetamidobutanoic acid-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise scientific measurements. This makes it particularly valuable in research applications where accuracy and consistency are crucial .
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
4-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i1D3 |
Clave InChI |
UZTFMUBKZQVKLK-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)NCCCC(=O)O |
SMILES canónico |
CC(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


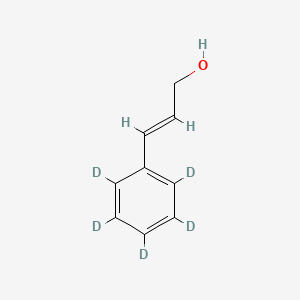
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)
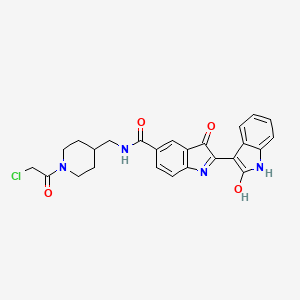

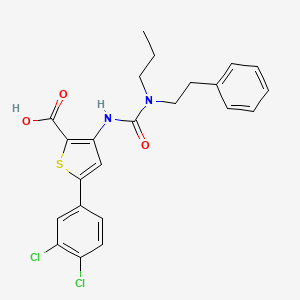
![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)
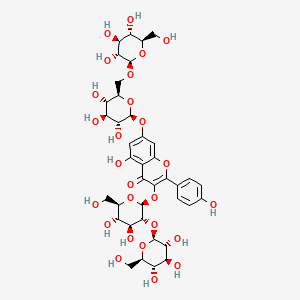
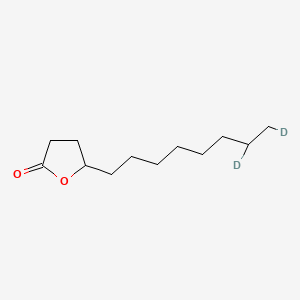

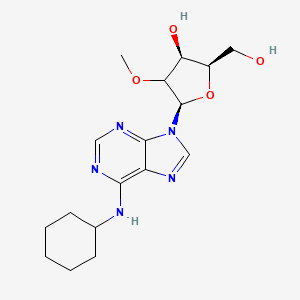
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)

![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)

